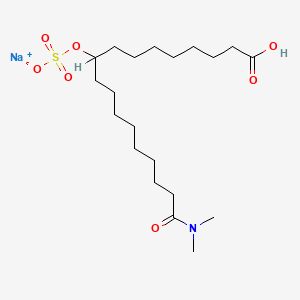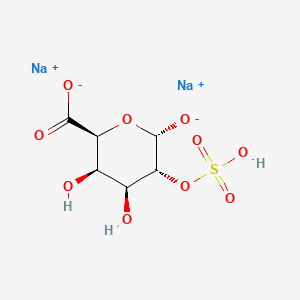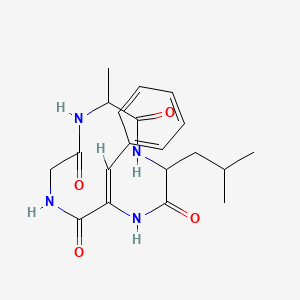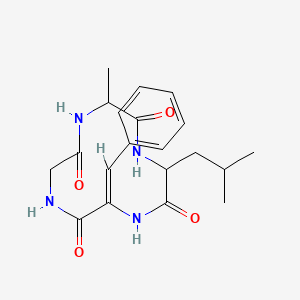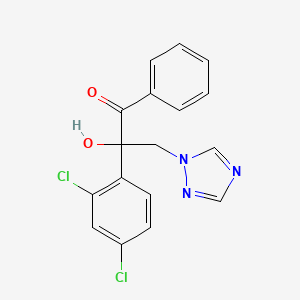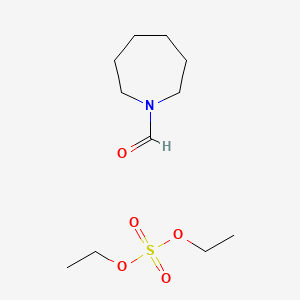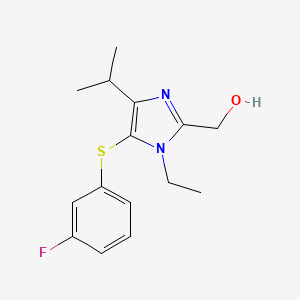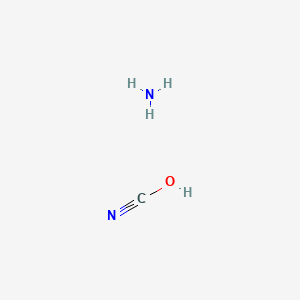
Ammonium isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium isocyanate is an inorganic compound with the formula [NH4]+[OCN]−. It is a colorless, solid salt that is known for its role in the historical Wöhler synthesis, which demonstrated the conversion of ammonium cyanate into urea. This reaction was pivotal in the development of organic chemistry as it challenged the concept of vitalism by showing that organic compounds could be synthesized from inorganic precursors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium isocyanate can be prepared by mixing solutions of ammonium chloride and potassium cyanate. The reaction proceeds as follows: [ \text{NH4Cl} + \text{KOCN} \rightarrow \text{NH4OCN} + \text{KCl} ] This reaction is typically carried out in aqueous solution and requires heating to ensure complete reaction .
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability and tendency to decompose into urea, the preparation methods used in laboratories involve similar principles. The reaction conditions are carefully controlled to prevent decomposition and ensure the purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium isocyanate undergoes several types of chemical reactions, including:
Decomposition: It decomposes to form ammonia and cyanic acid, which subsequently react to produce urea: [ \text{NH4OCN} \rightarrow \text{NH3} + \text{HOCN} \rightarrow (\text{NH2})2\text{CO} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form urea and carbon dioxide: [ \text{NH4OCN} + \text{H2O} \rightarrow (\text{NH2})2\text{CO} + \text{CO2} ]
Common Reagents and Conditions:
Reagents: Ammonium chloride, potassium cyanate, water.
Conditions: Aqueous solution, heating to facilitate the reaction.
Major Products:
Applications De Recherche Scientifique
Ammonium isocyanate has several applications in scientific research, particularly in the fields of chemistry and materials science:
Synthesis of Urea: The Wöhler synthesis, which involves the conversion of this compound to urea, is a fundamental reaction in organic chemistry.
Polyurethane Production:
Mécanisme D'action
The mechanism by which ammonium isocyanate exerts its effects involves its decomposition into ammonia and cyanic acid, followed by the formation of urea. This process can be described by the following steps:
Decomposition: this compound decomposes to form ammonia and cyanic acid.
Reaction with Water: Cyanic acid reacts with water to form urea and carbon dioxide.
Formation of Urea: The overall reaction results in the formation of urea, a stable organic compound.
Comparaison Avec Des Composés Similaires
Ammonium isocyanate can be compared with other similar compounds, such as:
Ammonium Cyanate: An inorganic compound with the formula [NH4]+[OCN]−, which is structurally similar to this compound but differs in its reactivity and stability.
This compound is unique in its ability to decompose into urea, a reaction that has significant historical and scientific importance. Its reactivity and applications make it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
22981-32-4 |
|---|---|
Formule moléculaire |
CH4N2O |
Poids moléculaire |
60.056 g/mol |
Nom IUPAC |
azane;cyanic acid |
InChI |
InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |
Clé InChI |
QYTOONVFPBUIJG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


